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Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-

Cat. No.: B11847095
CAS No.: 444020-62-6
M. Wt: 280.28 g/mol
InChI Key: VIEMRHCKBJXZFL-HUKYDQBMSA-N
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Description

The Fundamental Role of Modified Nucleosides in Nucleic Acid Structure and Function

Naturally occurring modified nucleosides are found in all domains of life and play crucial roles in a myriad of biological processes. In RNA, these modifications are particularly diverse and abundant, influencing everything from the folding and stability of RNA molecules to their interactions with proteins and other nucleic acids. For instance, modifications in transfer RNA (tRNA) are critical for its proper folding into the L-shaped tertiary structure and for ensuring the fidelity of protein translation. Similarly, modifications in ribosomal RNA (rRNA) are clustered in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding site, where they contribute to the efficiency and accuracy of protein synthesis.

The chemical nature of these modifications can have profound effects on the local structure of the nucleic acid. A common modification is 2'-O-methylation, where a methyl group is added to the 2'-hydroxyl of the ribose sugar. This modification is known to bias the sugar pucker conformation towards the C3'-endo form, which is characteristic of A-form helices found in double-stranded RNA. nih.gov This conformational preference can enhance the thermal stability of RNA duplexes and protect the nucleic acid from degradation by nucleases. amerigoscientific.com Other modifications, such as the introduction of an amino group at the 3' position, can alter the hydrogen bonding potential and the chemical reactivity of the nucleoside.

Historical Context and Evolution of Synthetic Nucleoside Analogues in Chemical Biology

The history of synthetic nucleoside analogues is rich with discoveries that have had a transformative impact on medicine and biological research. Early work in this area was driven by the search for new anticancer and antiviral agents. The rationale was that analogues of the natural nucleosides could act as antimetabolites, interfering with the synthesis of DNA and RNA in rapidly dividing cancer cells or viruses. This approach led to the development of landmark drugs such as zidovudine (B1683550) (AZT), the first FDA-approved treatment for HIV/AIDS, and a host of other antiviral and anticancer therapies.

Over the years, the focus of synthetic nucleoside chemistry has expanded beyond therapeutic applications. The development of solid-phase oligonucleotide synthesis has made it possible to incorporate modified nucleosides at specific positions within a DNA or RNA strand. This has opened up a vast array of possibilities for studying the structure and function of nucleic acids with unprecedented precision. For example, nucleoside analogues containing fluorescent probes can be used to monitor nucleic acid dynamics and interactions in real-time. Cross-linking analogues can be used to map the binding sites of proteins on DNA and RNA. Furthermore, the introduction of modifications that enhance the stability and binding affinity of oligonucleotides has been a key driver in the development of antisense therapies and RNA interference (RNAi) technologies. mdpi.com

Rationale and Significance of Investigating Adenosine (B11128), 3'-amino-3'-deoxy-2'-O-methyl- as a Model Compound

The compound Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- represents a fascinating model system for exploring the combined effects of two distinct and important modifications on a single nucleoside. The presence of a 2'-O-methyl group and a 3'-amino group on the ribose sugar of adenosine creates a unique chemical entity with the potential for novel structural and functional properties.

The 2'-O-methyl modification is known to pre-organize the ribose sugar into an A-form helical conformation, which can enhance the binding affinity and stability of oligonucleotides. nih.gov The 3'-amino group, on the other hand, introduces a nucleophilic center and alters the hydrogen bonding capacity at a critical position for phosphodiester bond formation during nucleic acid synthesis. The study of Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- can therefore provide valuable insights into how these two modifications might act in concert to influence nucleic acid structure, stability, and interactions with enzymes.

This compound can serve as a valuable tool for a variety of research applications. For instance, its incorporation into oligonucleotides could be used to probe the active sites of DNA and RNA polymerases, providing information about the steric and electronic requirements for catalysis. It could also be used to develop nuclease-resistant oligonucleotides with enhanced therapeutic potential. Furthermore, the unique chemical properties of this dual-modified nucleoside may enable the development of novel bioconjugation strategies and the construction of nucleic acid-based nanomaterials with tailored properties.

Data Tables

Table 1: Chemical Properties of Adenosine and Related Modified Nucleosides

Compound NameMolecular FormulaMolecular Weight ( g/mol )
DeoxyadenosineC₁₀H₁₃N₅O₃251.24
3-Methyl-2'-deoxyadenosineC₁₁H₁₅N₅O₃265.27
Adenosine, 3'-amino-3'-deoxy-C₁₀H₁₄N₆O₃266.26

Table 2: Comparison of Ribose Modifications and Their Known Effects

ModificationPosition on RiboseKnown Effect on Nucleic Acid Structure/Function
2'-Deoxy2'Forms B-form DNA helices
2'-O-Methyl2'Promotes A-form RNA helices, increases thermal stability, confers nuclease resistance
3'-Amino3'Blocks phosphodiester bond formation, alters hydrogen bonding potential

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N6O3 B11847095 Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- CAS No. 444020-62-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

444020-62-6

Molecular Formula

C11H16N6O3

Molecular Weight

280.28 g/mol

IUPAC Name

[(2S,3R,4R,5R)-3-amino-5-(6-aminopurin-9-yl)-4-methoxyoxolan-2-yl]methanol

InChI

InChI=1S/C11H16N6O3/c1-19-8-6(12)5(2-18)20-11(8)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11,18H,2,12H2,1H3,(H2,13,14,15)/t5-,6-,8-,11-/m1/s1

InChI Key

VIEMRHCKBJXZFL-HUKYDQBMSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Derivatization of Adenosine, 3 Amino 3 Deoxy 2 O Methyl

Strategies for the Introduction of the 3'-Amino-3'-deoxy Moiety

The introduction of an amino group at the 3'-position of the ribose ring is a critical transformation in the synthesis of this modified nucleoside. The most common and reliable approach involves the use of an azido (B1232118) precursor, which is subsequently reduced to the desired amino functionality.

The synthesis of 3'-amino-3'-deoxynucleosides frequently proceeds through a 3'-azido-3'-deoxy intermediate. This strategy takes advantage of the azide (B81097) group's excellent nucleophilicity for its introduction and its stability throughout various reaction conditions, before its clean reduction to an amine.

A common approach begins with a suitably protected adenosine (B11128) derivative. The key step involves the stereospecific introduction of the azide group at the 3'-position. One method involves the activation of the 3'-hydroxyl group, followed by nucleophilic displacement with an azide source. For instance, starting from adenosine, a series of protection and activation steps can lead to a precursor suitable for azidation.

Table 1: Key Intermediates in the Azido Precursor Route

IntermediateStructureKey Transformation
Protected AdenosineVaries (e.g., with acetonide, silyl, or acyl groups)Protection of 2' and 5' hydroxyls
3'-Activated AdenosineActivated 3'-hydroxyl (e.g., as a triflate or tosylate)Activation for nucleophilic substitution
3'-Azido-3'-deoxyadenosine (B1209333)Azide group at the 3'-positionNucleophilic displacement with NaN3 or other azide source

The stereochemistry at the 3'-position is crucial and is often controlled by the choice of starting material and reaction conditions, aiming for an SN2 inversion of configuration at the C3' center.

Once the 3'-azido-3'-deoxyadenosine intermediate is obtained, the final step in forming the 3'-amino moiety is the reduction of the azide group. Several methods are available for this transformation, with catalytic hydrogenation being a widely used and efficient technique.

Catalytic Hydrogenation:

This method typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. The reaction is generally clean and proceeds with high yield to afford the desired 3'-amino-3'-deoxyadenosine (B1194517).

Reaction Conditions:

Catalyst: 10% Palladium on carbon (Pd/C)

Solvent: Methanol or Ethanol

Atmosphere: Hydrogen (H₂) gas, typically at atmospheric or slightly elevated pressure

Temperature: Room temperature

This reduction is highly selective for the azide group, leaving other functional groups within the nucleoside, such as the purine (B94841) ring and the ribose moiety, intact.

While the azido route is prevalent, alternative strategies for the synthesis of 3'-deoxy-3'-amino nucleosides have also been explored. One such method involves the reaction of adenosine with triethyl orthoacetate followed by acetyl bromide to yield 2',5'-O-diacetyl-3'-bromo-3'-deoxyadenosine. This bromo intermediate can then react with N-benzyl-4-nitrobenzenesulfonamide, and subsequent treatment with thiophenol affords 3'-(benzylamino)-3'-deoxyadenosine. bit.edu.cn This pathway provides a different approach to the key 3'-amino-3'-deoxyadenosine core structure.

Convergent Synthesis of Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-

A convergent synthesis is often the most efficient approach for assembling a molecule with multiple modifications like Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-. This strategy involves the synthesis of key fragments, in this case, a modified sugar and a modified base, which are then coupled together in the later stages of the synthesis.

A plausible convergent route would involve the synthesis of a 3-azido-3-deoxy-2-O-methyl-ribofuranosyl donor and a protected adenine (B156593) base.

Synthesis of the Sugar Moiety:

Starting from a suitable carbohydrate precursor, the 3'-azido and 2'-O-methyl functionalities are introduced. This multi-step process would involve protection of other hydroxyl groups, introduction of the azide at the 3'-position with inversion of stereochemistry, and methylation of the 2'-hydroxyl.

The anomeric position of this modified sugar is then activated, for example, as a glycosyl bromide or acetate, to prepare it for coupling with the nucleobase.

Coupling and Final Steps:

The activated sugar donor is then coupled with a protected adenine, such as N6-benzoyladenine, under Lewis acid catalysis to form the N-glycosidic bond. This reaction needs to be carefully controlled to ensure the desired β-anomeric configuration.

Following the successful coupling, the protecting groups on the sugar and the base are removed.

Finally, the azide group at the 3'-position is reduced to the target amino group, for instance, by catalytic hydrogenation as described in section 2.1.1.

Iii. Biochemical Mechanisms and Molecular Interactions of Adenosine, 3 Amino 3 Deoxy 2 O Methyl

Conformational Analysis and Structural Dynamics within Biological Contexts

The conformational landscape of nucleosides is a critical determinant of their function within biological systems. For Adenosine (B11128), 3'-amino-3'-deoxy-2'-O-methyl-, the substitutions at the 2' and 3' positions of the ribose sugar profoundly influence its three-dimensional structure and flexibility.

In the case of 2'-O-methylation, the presence of the methyl group at the 2'-OH position tends to stabilize the C3'-endo ribose conformation. nih.govnih.gov This conformational preference is typical for nucleotides within an A-type RNA helix. nih.gov The stabilization of the C3'-endo pucker by 2'-O-methylation is attributed to steric repulsion between the 2'-O-methyl group, the 3'-phosphate, and the 2-carbonyl group when the ribose is in the C2'-endo conformation. nih.gov

Conformational Preferences of Modified Adenosine
ModificationFavored Ribose PuckerTypical Glycosidic TorsionAssociated Helix Type
2'-O-methylationC3'-endoantiA-form (RNA)
Unmodified DeoxyadenosineC2'-endoantiB-form (DNA)

The combined presence of a 3'-amino group and a 2'-O-methyl group significantly impacts the conformational dynamics of the adenosine nucleoside. The 2'-O-methylation, as established, biases the ribose pucker towards the C3'-endo conformation, which is a more rigid conformation compared to the C2'-endo pucker favored by deoxyribonucleosides. nih.govoup.com This increased rigidity can have significant implications for molecular recognition and binding events.

The 3'-amino substitution replaces a hydroxyl group with an amino group. This change can alter the hydrogen bonding potential of this position. While the 3'-hydroxyl group can act as both a hydrogen bond donor and acceptor, the 3'-amino group is primarily a hydrogen bond donor. This alteration in hydrogen bonding capacity can influence interactions with enzymes and other nucleic acids. Studies on oligonucleotides containing 3'-amino-3'-deoxythymidine (B22303) have shown that this modification can lead to the formation of unusually stable complexes with complementary strands. nih.gov This suggests that the 3'-amino group can contribute favorably to duplex stability, likely through electrostatic and hydrogen bonding interactions.

The interplay between the C3'-endo preference induced by the 2'-O-methyl group and the altered electronic and steric properties of the 3'-amino group results in a unique conformational landscape for Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-. This conformation is pre-organized for incorporation into A-form helices and presents a distinct set of functional groups for interaction with biological macromolecules.

Interactions with Nucleic Acids and Related Molecular Systems

The structural modifications of Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- have profound consequences for its interactions within nucleic acid structures, affecting duplex stability, enzymatic resistance, and its utility in functional studies.

The incorporation of modified nucleosides into oligonucleotides can significantly alter their hybridization properties and the stability of the resulting duplexes. The 2'-O-methyl modification is known to increase the thermal stability of RNA duplexes. nih.gov This stabilization arises from the pre-organization of the ribose into the C3'-endo conformation, which is favorable for A-form helix formation, thus reducing the entropic penalty of duplex formation. nih.gov Each 2'-O-methylation can contribute to the stability of the structure. wikipedia.org

The 3'-amino modification has also been shown to enhance the stability of nucleic acid duplexes. nih.gov Oligonucleotides containing a 3'-amino-3'-deoxythymidine at their 3'-terminus or within the sequence form more stable hybrids with complementary DNA and RNA strands. nih.gov This increased stability is likely due to favorable electrostatic interactions between the protonated amino group and the negatively charged phosphate (B84403) backbone.

Therefore, the combined effect of the 2'-O-methyl and 3'-amino groups in Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- is expected to be additive or even synergistic in enhancing RNA duplex stability. Oligonucleotides containing this modified nucleoside would be predicted to exhibit higher melting temperatures (Tm) when hybridized to their complementary strands.

Effects of Modifications on RNA Duplex Stability
ModificationEffect on Duplex TmUnderlying Mechanism
2'-O-methylationIncreasePre-organization of ribose in C3'-endo conformation, favorable for A-form helix
3'-Amino substitutionIncreaseFavorable electrostatic interactions and altered hydrogen bonding

A key property conferred by 2'-O-methylation is the enhanced resistance of RNA to enzymatic degradation and alkaline hydrolysis. nih.govcd-genomics.comnih.gov The 2'-hydroxyl group in unmodified RNA is a nucleophile that can attack the adjacent phosphodiester bond, leading to strand cleavage under alkaline conditions. The methylation of this hydroxyl group to a 2'-O-methyl ether abolishes its nucleophilic character, thereby greatly increasing the stability of the phosphodiester linkage. nih.govmdpi.com This property makes 2'-O-methylated RNA significantly more resistant to degradation by nucleases such as RNase T1, T2, and H. nih.govcd-genomics.com

The 3'-amino modification can also influence enzymatic resistance. The replacement of the 3'-hydroxyl group, which is essential for the catalytic activity of many polymerases and nucleases, with an amino group can render the oligonucleotide resistant to these enzymes. For instance, oligonucleotides with a 3'-amino terminus are resistant to degradation by certain exonucleases.

The combination of both modifications in Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- would be expected to confer a high degree of resistance to a broad range of nucleases and to alkaline hydrolysis. This enhanced stability is a valuable attribute for the development of therapeutic oligonucleotides and for various biotechnological applications.

The unique properties of Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- make it a valuable tool for the site-specific modification of oligonucleotides to probe structure-function relationships in nucleic acids. The ability to synthesize oligonucleotides with this modified nucleoside at specific positions allows researchers to investigate the role of local conformation, stability, and enzymatic resistance in various biological processes.

For example, the incorporation of this nucleoside could be used to:

Map protein-RNA interaction sites: The enhanced stability and unique conformational properties of the modified region could be used to identify critical contact points between RNA and binding proteins.

Modulate the activity of ribozymes: By strategically placing this modification within the catalytic core or substrate binding site of a ribozyme, its activity could be either enhanced or inhibited, providing insights into the catalytic mechanism.

Develop nuclease-resistant aptamers and siRNAs: The high enzymatic stability conferred by this modification is particularly advantageous for the development of nucleic acid-based therapeutics and diagnostics that can withstand the degradative environment of biological fluids.

The chemical synthesis of oligonucleotides containing modified nucleosides is a well-established technology, and phosphoramidite (B1245037) derivatives of Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- can be prepared for use in standard solid-phase oligonucleotide synthesis. mdpi.com This allows for the routine and efficient incorporation of this modified base into any desired RNA sequence.

Enzyme-Nucleoside/Nucleotide Analogue Interactions and Functional Modulation

The unique structural features of Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- dictate its interactions with a variety of enzymes, often leading to the modulation of their functions. These interactions are primarily influenced by the replacement of the 3'-hydroxyl group with an amino group and the presence of a methyl group on the 2'-hydroxyl.

Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- is a structural analogue of the 3'-terminus of aminoacyl-tRNA and, more specifically, the antibiotic puromycin. nih.govnih.gov Puromycin acts as a potent inhibitor of protein synthesis by mimicking an aminoacyl-tRNA, entering the A-site of the ribosome, and participating in peptide bond formation. nih.gov The resulting peptidyl-puromycin is then released, causing premature chain termination. nih.gov

Structurally related 3'-amino-3'-deoxyadenosine (B1194517) derivatives, when incorporated into a tRNA molecule, can act as acceptors for the growing polypeptide chain from the peptidyl-tRNA at the P-site of the ribosomal peptidyl transferase center (PTC). researchgate.netacs.org However, the amide bond formed between the peptide and the 3'-amino group of the analogue is significantly more stable than the natural ester bond and is resistant to ribosomal catalysis for the subsequent peptide bond formation. researchgate.netacs.org This resistance to cleavage effectively terminates protein synthesis.

While direct studies on Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- are not extensively available, the presence of the 3'-amino group strongly suggests a similar mechanism of action as a protein synthesis chain terminator. The 2'-O-methyl group, a common modification in natural RNA, is known to confer a C3'-endo sugar pucker, which is the conformation adopted by nucleotides in an A-form RNA helix. This modification could potentially influence the binding affinity and orientation of the analogue within the PTC, but it is not expected to alter the fundamental mechanism of chain termination conferred by the 3'-amino group.

Table 1: Comparison of Termini of tRNA, Puromycin, and a 3'-Amino-3'-deoxyadenosine Analogue

Molecule3'-Terminal NucleosideLinkage to Amino Acid/PeptideRibosomal Function
Aminoacyl-tRNAAdenosineEsterPeptide Elongation
PuromycinN6,N6-dimethyladenosineAmidePremature Chain Termination
3'-Aminoacyl-3'-deoxyadenosine-tRNA3'-Amino-3'-deoxyadenosineAmideChain Termination

Nucleoside analogues are widely studied as inhibitors of nucleic acid polymerases, and their mechanism of action often involves chain termination. For a nucleoside triphosphate to be incorporated into a growing nucleic acid chain, it must possess a 3'-hydroxyl group to form a phosphodiester bond with the incoming nucleotide.

In the case of Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-, the triphosphate form would be the active molecule for polymerase interaction. The defining feature for its role as a polymerase inhibitor is the 3'-amino group. Once incorporated into a growing RNA or DNA strand, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to the termination of chain elongation. biosynth.com This mechanism is the cornerstone of many antiviral and anticancer therapies. For instance, 3'-amino derivatives of 3'-deoxyadenosine have demonstrated inhibitory effects on retroviral RNA-dependent DNA polymerase (reverse transcriptase). fortunejournals.com

The 2'-O-methyl modification is generally tolerated by various RNA polymerases, including viral RNA-dependent RNA polymerases. nih.gov In some instances, this modification can even enhance the stability of the RNA strand. nih.gov Therefore, it is anticipated that the triphosphate of Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- would be recognized and incorporated by certain nucleic acid polymerases, after which it would act as an obligate chain terminator due to the 3'-amino functionality. The specific efficiency of incorporation and termination would depend on the particular polymerase.

The interaction of Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- with kinases and ligases is less well-characterized. For this nucleoside to be pharmacologically active, it must be phosphorylated to its mono-, di-, and triphosphate forms by cellular kinases. The substrate specificity of nucleoside kinases can be stringent, and modifications on the sugar moiety can significantly affect the efficiency of phosphorylation.

While specific data for the 2'-O-methylated version is lacking, studies on the related compound, 3'-amino-3'-deoxyadenosine, indicate that it can be phosphorylated by cellular kinases. acs.org The triphosphate form, 3'-amino-3'-deoxyadenosine triphosphate (3'-NH2-ATP), has been shown to act as a competitive inhibitor of ATP for some enzymes. For example, it is a potent inhibitor of an E. coli DNA-dependent RNA polymerase with a reported Ki of 2.3 μM. nih.gov

This competitive inhibition suggests that the triphosphate form of Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- could potentially compete with ATP for the active site of various kinases. However, without experimental data, its inhibitory constants (Ki) and the spectrum of kinases it might inhibit remain speculative.

There is currently no available information in the scientific literature regarding the interaction of Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- with DNA or RNA ligases.

Table 2: Potential Kinase Inhibition Profile (Hypothetical, based on related compounds)

Kinase FamilyPredicted InteractionPotential Outcome
Nucleoside KinasesPotential substrate for phosphorylationConversion to active triphosphate form
Protein KinasesCompetitive inhibition with ATPModulation of signaling pathways
Lipid KinasesCompetitive inhibition with ATPDisruption of lipid signaling

Adenosine receptors are a class of G protein-coupled receptors that are crucial in regulating a wide array of physiological processes. The binding of ligands to these receptors is highly sensitive to the structure of the adenosine molecule, including modifications to the ribose sugar.

Insights into how Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- might interact with adenosine receptors can be drawn from studies on structurally related compounds. For instance, 3'-deoxyadenosine (cordycepin) has been shown to have a good affinity for all four adenosine receptor subtypes (A1, A2A, A2B, and A3). fortunejournals.com Furthermore, derivatives of 3'-deoxy-3'-aminoadenosine have been identified as potent and selective agonists for the A3 adenosine receptor. nih.govunife.it The 3'-amino group in these compounds was found to enhance selectivity and aqueous solubility. nih.gov

The impact of a 2'-O-methyl modification on adenosine receptor binding is less defined. Generally, modifications at the 2'-position of the ribose can be tolerated and can influence the selectivity and potency of the ligand. Structure-activity relationship studies on 2-substituted adenosines have shown that modifications at this position can significantly alter the affinity for A1 and A2A receptors. nih.gov

Given these findings, it is plausible that Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- could exhibit activity at adenosine receptors, with a potential preference for the A3 subtype due to the 3'-amino group. However, the precise binding affinity and selectivity profile would need to be determined experimentally. The 2'-O-methyl group would likely modulate this interaction, potentially altering the potency and selectivity compared to its non-methylated counterpart.

Table 3: Summary of Structure-Activity Relationships of Adenosine Analogues at Adenosine Receptors

Structural ModificationEffect on Receptor Binding (General Trends)Reference
3'-Deoxy (Cordycepin)Good affinity for all four receptor subtypes (A1, A2A, A2B, A3) fortunejournals.com
3'-Deoxy-3'-aminoPotent and selective A3 receptor agonists nih.govunife.it
2'-SubstitutionsCan significantly alter affinity and selectivity, particularly for A1 and A2A receptors nih.gov

Iv. Advanced Research Applications and Methodological Approaches

Application as Molecular Probes and Tools in Biological Systems

The unique structural characteristics of Adenosine (B11128), 3'-amino-3'-deoxy-2'-O-methyl-, particularly the presence of a 3'-amino group instead of a hydroxyl group and a 2'-O-methyl group, make it a valuable molecular tool for investigating complex biological processes. These modifications alter its reactivity and conformational flexibility, allowing it to act as a probe to explore the active sites of enzymes and to study the intricate mechanisms of RNA metabolism.

Utilization for Probing Enzyme Active Sites and Elucidating Substrate Specificities

Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- and its derivatives serve as powerful probes for dissecting the substrate specificities and catalytic mechanisms of various enzymes, particularly those involved in nucleic acid metabolism. The replacement of the 3'-hydroxyl group with an amino group creates a nucleoside analog that can act as a chain terminator or a specific inhibitor, providing insights into enzyme function.

For instance, analogs like 3'-amino-3'-deoxythymidine (B22303) have been shown to act as competitive inhibitors of DNA polymerase, indicating that the triphosphate form of these analogs can compete with natural deoxynucleoside triphosphates (dNTPs) for the enzyme's active site. nih.gov This inhibitory action is a direct consequence of the 3'-amino group, which, once incorporated, prevents the formation of the subsequent phosphodiester bond, thus terminating DNA chain elongation.

Studies on enzymes like 3-deoxy-D-arabinoheptulosonate-7-phosphate synthetase have utilized structural analogs of substrates to map the essential chemical groups required for binding and inhibition. nih.gov This approach, of using modified substrates, allows researchers to identify the key interactions within the active site that are crucial for catalysis.

Furthermore, the investigation of RNA adenosine methyltransferases reveals a diversity in substrate affinities and reaction optima. nih.gov The use of modified adenosine analogs in these studies helps to delineate the specific structural requirements for substrate recognition and methylation by these enzymes. The data below illustrates the varied enzymatic efficiencies and substrate binding affinities for different human RNA adenosine methyltransferases, highlighting the importance of specific substrate structures.

Table 1: Enzymatic characteristics of human RNA adenosine methyltransferases.nih.gov

Development as Investigative Tools for Understanding RNA Metabolism and Function

The modification of adenosine residues in RNA, such as N6-methyladenosine (m6A), plays a critical role in various aspects of RNA metabolism, including splicing, export, translation, and stability. nih.govnih.govnih.gov Adenosine analogs, including 3'-amino-3'-deoxy-2'-O-methyladenosine, are instrumental in studying the enzymes and reader proteins that mediate these processes.

The presence of m6A can influence RNA structure and its interactions with proteins. nih.gov For example, the YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, and YTHDC1) are "reader" proteins that specifically recognize and bind to m6A-modified RNA, thereby dictating the fate of the transcript. nih.gov YTHDF1 is known to promote the translation of its target mRNAs, while YTHDF2 directs them towards degradation. nih.gov

By incorporating analogs like 3'-amino-3'-deoxy-2'-O-methyladenosine into RNA strands, researchers can investigate how these modifications affect the binding of reader proteins and the subsequent metabolic pathways. These analogs can also be used to probe the activity of "writer" enzymes (methyltransferases) and "eraser" enzymes (demethylases) that install and remove the m6A mark, respectively. nih.gov

The study of RNA metabolism is crucial for understanding gene expression and its dysregulation in diseases. The development of molecular tools based on modified nucleosides provides a powerful approach to unravel the complexities of these regulatory networks.

Structural Biology Techniques for Macromolecular Complex Characterization

Elucidating the three-dimensional structures of Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- in complex with its biological targets is essential for a detailed understanding of its mechanism of action. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are at the forefront of these efforts.

Co-crystallization Studies with Target Proteins and Enzymes to Elucidate Binding Modes

Co-crystallization is a powerful technique used to determine the high-resolution structure of a small molecule bound to its protein or enzyme target. This method provides a static yet detailed snapshot of the binding mode, revealing the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

The process involves crystallizing the target protein in the presence of the compound of interest. Successful co-crystallization can reveal how the ligand is oriented within the active site and can identify key amino acid residues involved in the interaction. For example, the crystal structure of the deaminase domain of ADAR2, an RNA editing enzyme, bound to a duplex RNA containing a modified nucleotide, has provided insights into the enzyme's mechanism. escholarship.org

While there are no specific published co-crystal structures for Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-, the principles of this technique are broadly applicable. Challenges in obtaining high-quality crystals, such as protein solubility and stability, are often addressed by screening a large number of construct variants of the target protein. nih.gov

The table below outlines the typical steps and considerations in a co-crystallization experiment.

Table 2: General workflow for co-crystallization studies.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution. numberanalytics.comnumberanalytics.comnews-medical.net It is particularly well-suited for studying protein-ligand interactions that may be too weak or transient to be captured by crystallography. researchgate.net

Several advanced NMR techniques are employed to map the binding interface and to characterize the dynamics of the interaction. numberanalytics.comnumberanalytics.com Chemical Shift Perturbation (CSP) mapping is a widely used method where changes in the chemical shifts of protein NMR signals are monitored upon the addition of a ligand. duke.edu Residues that experience significant chemical shift changes are likely to be at or near the binding site.

Transverse Relaxation-Optimized Spectroscopy (TROSY) is a technique that allows for the study of larger proteins and protein complexes by reducing the effects of transverse relaxation, which can broaden NMR signals. nih.gov This has enabled the application of NMR to systems that were previously intractable.

Other techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are ligand-observed methods that can be used to screen for binding and to identify the parts of a ligand that are in close contact with the protein. numberanalytics.com Relaxation dispersion NMR can provide insights into the dynamics of protein-ligand interactions on the microsecond to millisecond timescale. numberanalytics.com

Table 3: Advanced NMR techniques for studying protein-ligand interactions.numberanalytics.comduke.edunih.gov

Computational and Theoretical Investigations of Compound Behavior

Computational and theoretical methods are indispensable tools for complementing experimental studies and for providing a deeper understanding of the behavior of molecules like Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- at the atomic level. These approaches can be used to predict binding modes, calculate binding affinities, and explore the conformational landscape of both the ligand and its target.

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a protein. This method can be used to generate hypotheses about the binding mode of Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- to its target enzymes, which can then be tested experimentally.

Molecular dynamics (MD) simulations provide a dynamic view of the system, allowing researchers to study the conformational changes that occur upon ligand binding and to investigate the role of solvent molecules in the interaction. These simulations can also be used to calculate free energies of binding, which can be compared with experimental data.

Quantum mechanics (QM) calculations can be used to provide a more accurate description of the electronic structure of the ligand and the active site, which is particularly important for understanding enzymatic reaction mechanisms. Combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods allow for the treatment of a small, critical region of the system (e.g., the active site) with a high level of theory, while the rest of the system is treated with a more computationally efficient classical force field.

These computational approaches, when used in conjunction with experimental data from techniques like X-ray crystallography and NMR, provide a powerful and comprehensive framework for understanding the molecular basis of action of compounds like Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-.

Compound Reference Table

Table 4: List of chemical compounds mentioned in the article.

Molecular Dynamics Simulations of Compound-Macromolecule Complexes to Predict Binding and Conformational Changes

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the structural dynamics of biomolecules at an atomic level. nih.gov This technique is particularly valuable for studying the interactions between small molecules, such as Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-, and their macromolecular targets, providing insights into binding mechanisms and conformational changes that are often difficult to capture through experimental methods alone. The application of MD simulations to complexes of this compound can predict how it binds to a target protein or nucleic acid and how both molecules adapt their shapes upon interaction. mdpi.comnih.govresearchgate.net

The core of an MD simulation is the numerical integration of Newton's equations of motion for a system of atoms and molecules. dtu.dk To begin a simulation, an initial three-dimensional structure of the compound-macromolecule complex is required, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through computational modeling techniques such as molecular docking. nih.govdtu.dk This initial structure is then placed in a simulated environment, typically a box of water molecules with ions to mimic physiological conditions. A force field, which is a set of parameters describing the potential energy of the system, is applied to calculate the forces acting on each atom. nih.gov

By simulating the movement of each atom over time, typically in femtosecond steps, MD trajectories are generated that depict the dynamic evolution of the complex. dtu.dk Analysis of these trajectories can reveal crucial information about the binding process. For instance, the stability of the compound in the binding pocket can be assessed by monitoring the root mean square deviation (RMSD) of its atomic positions over the course of the simulation. researchgate.netnih.gov A stable binding mode is often indicated by a low and stable RMSD value.

Furthermore, MD simulations can elucidate the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.comresearchgate.net By analyzing the frequency and duration of these interactions, researchers can identify key residues in the macromolecule that are critical for binding the compound. This information is invaluable for the rational design of more potent and selective analogs.

A significant advantage of MD simulations is their ability to capture conformational changes in both the ligand and the macromolecule upon binding. nih.govresearchgate.netresearchgate.net The binding of a ligand can induce subtle or dramatic changes in the shape of a protein, which can in turn affect its function. MD simulations can visualize these changes, providing a dynamic picture of the induced-fit mechanism. researchgate.net The flexibility of different regions of the protein can be analyzed through metrics like the root mean square fluctuation (RMSF), which can highlight areas that become more or less rigid upon ligand binding. dtu.dk

ParameterDescriptionTypical Output/Analysis
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of the ligand or protein over time, relative to a reference structure.Provides insights into the stability of the complex. A low, stable RMSD suggests a stable binding pose. researchgate.netnih.gov
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of each atom or residue from its average position during the simulation.Identifies flexible and rigid regions of the macromolecule. Changes in RMSF upon ligand binding can indicate regions involved in the interaction. dtu.dk
Hydrogen Bond AnalysisIdentifies and quantifies the formation and breakage of hydrogen bonds between the ligand and the macromolecule.Highlights key interactions that stabilize the complex and can guide the design of analogs with improved binding affinity.
Binding Free Energy CalculationsTechniques like MM/PBSA and MM/GBSA are used to estimate the free energy of binding from the simulation snapshots.Provides a quantitative measure of the binding affinity, allowing for the comparison of different ligands or binding modes. researchgate.net

Quantum Chemical Calculations for Delving into Electronic Structure, Reactivity, and Energetic Properties

Quantum chemical calculations offer a powerful lens to investigate the intrinsic properties of molecules like Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- at the subatomic level. These methods, rooted in the principles of quantum mechanics, can provide detailed information about the electronic structure, reactivity, and energetic properties of the compound, which are fundamental to understanding its behavior in biological systems. nih.gov

One of the primary applications of quantum chemical calculations is the determination of the molecule's optimized geometry and conformational preferences. nih.gov By solving the Schrödinger equation for the molecule's electrons, these calculations can predict the most stable three-dimensional arrangement of its atoms. For a flexible molecule like a modified nucleoside, this can reveal the preferred orientation of the sugar pucker, the glycosidic bond angle, and the conformation of the amino and methyl groups.

Furthermore, quantum chemical calculations can elucidate the electronic properties of the compound. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with its biological targets, as electrostatic interactions often play a key role in molecular recognition. nih.gov

The reactivity of Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- can also be explored through quantum chemical methods. By calculating the energies of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—researchers can gain insights into the molecule's ability to donate or accept electrons. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov Additionally, these calculations can be used to model reaction mechanisms, for example, by determining the transition state structures and activation energies for potential metabolic transformations of the compound.

Energetic properties, such as the heat of formation and bond dissociation energies, can also be computed with high accuracy. This data is valuable for understanding the stability of the molecule and the strength of its chemical bonds. In the context of drug design, these calculations can help in predicting the metabolic stability of a compound and in designing analogs with improved properties.

Calculated PropertySignificanceExample Application
Optimized GeometryPredicts the most stable 3D structure of the molecule.Determining the preferred sugar pucker and glycosidic bond angle. nih.gov
Molecular Electrostatic Potential (MEP)Visualizes the electron distribution and identifies electrophilic and nucleophilic sites.Predicting non-covalent interactions with a protein binding pocket. nih.gov
Frontier Molecular Orbitals (HOMO/LUMO)Provides insights into the molecule's electron-donating and accepting capabilities and its chemical reactivity. nih.govAssessing the potential for the compound to participate in redox reactions.
Reaction EnergeticsCalculates activation energies and reaction enthalpies for chemical transformations.Modeling the mechanism of enzymatic metabolism of the compound.

In Silico Docking and Ligand-Protein Interaction Modeling for Rational Design

In silico docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govmdpi.com This method is a cornerstone of rational drug design, allowing researchers to screen large libraries of compounds and prioritize those with the highest predicted affinity for a specific biological target. ulisboa.pt For a compound like Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-, molecular docking can be employed to identify potential protein targets and to understand the structural basis of its activity.

The docking process begins with the three-dimensional structures of both the ligand (the compound) and the protein target. The protein structure is often obtained from experimental sources such as the Protein Data Bank (PDB), while the ligand structure can be generated using molecular modeling software. The protein is typically held rigid, while the ligand is allowed to be flexible, exploring different conformations and orientations within the protein's binding site. mdpi.com

A scoring function is then used to evaluate the "goodness-of-fit" for each generated pose of the ligand in the binding site. nih.gov These scoring functions are designed to approximate the binding free energy of the complex, taking into account factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty. nih.gov The poses with the best scores are then considered to be the most likely binding modes.

The results of a docking study provide a wealth of information for rational drug design. The predicted binding mode can reveal key interactions between the ligand and the protein, such as specific hydrogen bonds or hydrophobic contacts. researchgate.net This understanding of the ligand-protein interaction landscape allows medicinal chemists to design modifications to the compound that are likely to enhance its binding affinity or selectivity. For example, if a particular hydrogen bond is predicted to be important, an analog could be synthesized that strengthens this interaction.

In addition to predicting binding modes, docking can be used in a virtual screening workflow to identify new potential inhibitors from large compound databases. ulisboa.pt By docking thousands or even millions of compounds into the active site of a target protein, researchers can computationally identify a smaller subset of promising candidates for experimental testing, thereby saving significant time and resources. ulisboa.pt

Step in Docking WorkflowDescriptionOutcome
Target and Ligand PreparationObtaining and preparing the 3D structures of the protein target and the ligand. This may involve adding hydrogen atoms, assigning partial charges, and defining the binding site.Ready-to-dock structures of the protein and ligand.
Conformational SamplingThe docking algorithm explores different conformations of the ligand and its orientation within the protein's binding site.A set of possible binding poses for the ligand.
ScoringEach generated pose is evaluated using a scoring function that estimates the binding affinity. nih.govA ranked list of binding poses, with the top-ranked pose representing the most probable binding mode.
Post-Docking AnalysisThe top-ranked poses are visualized and analyzed to identify key interactions between the ligand and the protein. researchgate.netInsights into the structural basis of binding, which can guide the design of new compounds with improved properties.

Analytical Methodologies for Precise Detection and Quantification

Application of High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. In the context of Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-, HPLC plays a crucial role in assessing the purity of synthetic batches and in performing quantitative analysis in various matrices. The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of this modified nucleoside.

For purity assessment, an HPLC method is developed to separate the target compound from any starting materials, byproducts, or degradation products that may be present in a sample. nih.gov This is typically achieved using a reversed-phase HPLC column, where the stationary phase is nonpolar and the mobile phase is a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The 3'-amino-3'-deoxy-2'-O-methyladenosine, being a polar molecule, will have a characteristic retention time under specific chromatographic conditions.

The purity of the sample is determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak corresponding to the compound of interest, with minimal or no other peaks present. The identity of the main peak is confirmed by comparing its retention time to that of a certified reference standard.

For quantitative analysis, a calibration curve is first constructed by injecting known concentrations of a pure standard of Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- and plotting the peak area against the concentration. This curve is then used to determine the concentration of the compound in an unknown sample by measuring its peak area and interpolating the concentration from the calibration curve. This approach is widely used in quality control to ensure that pharmaceutical preparations or research materials contain the correct amount of the active compound.

ParameterDescriptionTypical Conditions/Methodology
Stationary PhaseThe solid support within the HPLC column that interacts with the analytes.C18 or other reversed-phase columns are commonly used for polar compounds like nucleoside analogs.
Mobile PhaseThe solvent that carries the sample through the column.A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid or formic acid to improve peak shape.
DetectionThe method used to detect the compound as it elutes from the column.UV detection is common for nucleosides due to the strong absorbance of the purine (B94841) ring, typically monitored at around 260 nm.
QuantificationThe process of determining the amount of the compound in a sample.External calibration using a standard curve generated from a certified reference standard of the compound.

Utilization of Mass Spectrometry (MS) for Definitive Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the definitive molecular characterization of compounds like Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-. It provides highly accurate information about the molecular weight and elemental composition of a molecule, and its fragmentation patterns can be used to elucidate its chemical structure.

In a typical MS experiment, the compound is first ionized, for example, by electrospray ionization (ESI), and the resulting ions are then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can measure the m/z of the molecular ion with very high precision, allowing for the determination of the compound's elemental formula. This is a critical step in confirming the identity of a newly synthesized compound or for identifying it in a complex mixture.

Tandem mass spectrometry (MS/MS) is a powerful extension of the technique that involves the fragmentation of a selected ion. unito.itnih.gov In an MS/MS experiment, the molecular ion of Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- is isolated and then subjected to collision-induced dissociation (CID), which causes it to break apart into smaller fragment ions. unito.it The resulting fragmentation pattern is a unique "fingerprint" of the molecule and can be used to confirm its structure.

The fragmentation of nucleosides in MS/MS typically involves the cleavage of the glycosidic bond, resulting in fragment ions corresponding to the purine base and the sugar moiety. nih.gov For Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-, characteristic fragments would be expected from the loss of the ribose sugar and from cleavages within the sugar ring itself. The presence of the 3'-amino and 2'-O-methyl groups would also lead to specific fragmentation pathways that can be used to confirm their presence and location on the ribose ring. By carefully analyzing the masses of the fragment ions, researchers can piece together the structure of the parent molecule with a high degree of confidence.

Analysis TypeInformation ObtainedTypical Instrumentation
High-Resolution Mass Spectrometry (HRMS)Accurate mass of the molecular ion, allowing for the determination of the elemental formula.Orbitrap or Time-of-Flight (TOF) mass analyzers.
Tandem Mass Spectrometry (MS/MS)Fragmentation pattern of the molecule, which provides structural information. unito.itnih.govTriple quadrupole, ion trap, or Q-TOF mass spectrometers.
Collision-Induced Dissociation (CID)A technique used in MS/MS to induce fragmentation of the selected ion. unito.itThe collision cell of a tandem mass spectrometer.

Development and Application of Primer Extension Assays for RNA Modification Detection

Primer extension assays are a sensitive and versatile tool for detecting and mapping modifications in RNA molecules. nih.govnih.gov The presence of a modified nucleotide, such as one containing a 2'-O-methyl group, can affect the processivity of reverse transcriptase, the enzyme that synthesizes a complementary DNA (cDNA) strand from an RNA template. This property is exploited in primer extension assays to identify the location of RNA modifications. nih.govmdpi.com

The assay begins with the annealing of a short, radiolabeled or fluorescently labeled DNA primer to a specific site on the target RNA, downstream of the suspected modification. nih.govnih.gov Reverse transcriptase is then added, along with deoxynucleotide triphosphates (dNTPs), to initiate the synthesis of a cDNA strand. The presence of a 2'-O-methyl group on the ribose of a nucleotide in the RNA template can cause the reverse transcriptase to pause or terminate synthesis at or near the site of the modification, particularly under conditions of low dNTP concentrations. nih.govoup.com

The resulting cDNA products are then separated by size using denaturing polyacrylamide gel electrophoresis. nih.gov The presence of a band corresponding to a truncated cDNA product indicates a stop or pause site for the reverse transcriptase, and the length of the fragment can be used to map the position of the modification in the RNA sequence with single-nucleotide resolution. nih.gov

Primer extension assays can be adapted for both qualitative and quantitative analysis of RNA modifications. For qualitative analysis, the presence of a specific band on the gel confirms the existence of a modification at a particular site. For quantitative analysis, the intensity of the band corresponding to the truncated product can be compared to the intensity of the full-length product to estimate the stoichiometry of the modification at that site.

The development of more sensitive detection methods, such as the use of fluorescently labeled primers and capillary electrophoresis, has enhanced the utility of primer extension assays for studying RNA modifications in a variety of biological contexts. oup.com These assays are particularly valuable for validating the results of high-throughput sequencing methods for RNA modification mapping and for studying the dynamics of RNA modification in response to different cellular conditions.

Component/StepPurposeKey Considerations
Labeled PrimerA short DNA oligonucleotide that is complementary to the target RNA and serves as a starting point for reverse transcription.The primer is typically labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye for detection. nih.govoup.com
Reverse TranscriptaseAn enzyme that synthesizes a cDNA copy of the RNA template.The processivity of the enzyme can be affected by the presence of RNA modifications. nih.gov
dNTP ConcentrationThe concentration of deoxynucleotide triphosphates, the building blocks for cDNA synthesis.Low dNTP concentrations can enhance the pausing or termination of reverse transcriptase at modified sites. nih.govoup.com
Gel ElectrophoresisA technique used to separate the cDNA products by size.Denaturing polyacrylamide gels are used to achieve single-nucleotide resolution. nih.gov

V. Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Regioselectivity and Efficiency

The chemical synthesis of nucleoside analogs with multiple modifications, such as "Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-", presents considerable challenges, particularly in achieving high regioselectivity. The selective modification of the 2'-hydroxyl group in the presence of other reactive sites is a critical step.

Furthermore, chemo-enzymatic synthesis strategies are emerging as powerful tools for the production of modified nucleosides. nih.gov Enzymes, with their inherent specificity, can catalyze reactions at specific positions on the nucleoside scaffold. Future work may involve identifying or engineering enzymes that can specifically 2'-O-methylate 3'-amino-3'-deoxyadenosine (B1194517) or its precursors. This approach could offer a greener and more efficient alternative to traditional chemical synthesis.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Advantages Potential Challenges
Catalyst-Controlled Methylation High regioselectivity, potentially fewer steps. Catalyst compatibility with the 3'-amino group, optimization of reaction conditions.
Chemo-enzymatic Synthesis High specificity, environmentally friendly. Identification or engineering of suitable enzymes, substrate scope of the enzyme.

Elucidation of Comprehensive Structure-Activity Relationships Through Systematic Chemical Modifications

Understanding the relationship between the chemical structure of "Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-" and its biological activity is crucial for its development as a therapeutic agent or a research tool. Systematic chemical modifications of the core structure will be instrumental in elucidating these structure-activity relationships (SAR).

Future SAR studies will likely explore modifications at several key positions:

The 3'-Amino Group: The basicity and nucleophilicity of the 3'-amino group can be modulated by converting it to various amides, sulfonamides, or by N-alkylation. These changes can significantly impact the molecule's hydrogen bonding capacity and its interaction with biological targets.

The Adenine (B156593) Base: Modifications to the purine (B94841) ring, such as substitutions at the C2, C6, or C8 positions, can influence the compound's binding affinity and selectivity for specific enzymes or receptors. For example, in other adenosine (B11128) analogs, modifications at the N6 or C2 positions have been shown to exhibit biased agonism at adenosine receptors. nih.gov

The 2'-O-Methyl Group: While the 2'-O-methyl group is a defining feature, exploring the impact of other 2'-O-alkyl groups of varying sizes could provide insights into the steric tolerance of the binding site of its biological targets. The 2'-O-methyl group is known to stabilize the C3'-endo ribose conformation, which is prevalent in A-form RNA helices. nih.gov

By systematically synthesizing and evaluating a library of analogs, researchers can build a comprehensive SAR model. This model will be invaluable for optimizing the compound's potency, selectivity, and pharmacokinetic properties.

Table 2: Potential Modifications for SAR Studies

Modification Site Examples of Modifications Potential Impact
3'-Amino Group Acylation, Sulfonylation, N-Alkylation Altered hydrogen bonding, changes in basicity.
Adenine Base (C2, C6, N6, C8) Halogenation, Alkylation, Arylation Modified binding affinity and selectivity.
2'-Position O-Ethyl, O-Propyl, Fluoro Steric and electronic effects on target interaction.

| 5'-Hydroxyl Group | Phosphorylation, Esterification | Prodrug potential, altered solubility. |

Expanding the Scope of Applications in Chemical Biology, Nucleic Acid Therapeutics, and Biotechnology

Modified nucleosides are indispensable tools in various scientific disciplines. "Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-" holds significant potential for a range of applications, which are expected to be actively explored in the future.

In chemical biology , this analog could be developed into a chemical probe to study biological processes. nih.gov For instance, by attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the 3'-amino group, the resulting molecule could be used to identify and isolate its protein binding partners. Such probes would be valuable for elucidating the compound's mechanism of action and for discovering new biological pathways.

In the field of nucleic acid therapeutics , the incorporation of modified nucleosides into oligonucleotides can enhance their therapeutic properties, such as nuclease resistance and binding affinity. nih.gov The 2'-O-methyl modification is a well-established modification in antisense oligonucleotides and siRNAs, where it increases stability and reduces off-target effects. nih.gov The presence of the 3'-amino group could offer a site for further conjugation of ligands for targeted delivery or other functional molecules. Future research will likely focus on the chemical incorporation of "Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-" into oligonucleotides to evaluate their potential as antisense agents, siRNAs, or aptamers. nih.govnih.govkuleuven.be

In biotechnology , enzymes that can recognize and process this modified nucleoside could be exploited for various applications. For example, if a DNA or RNA polymerase can incorporate the triphosphate form of this analog, it could be used for enzymatic DNA and RNA synthesis, enabling the production of nucleic acids with novel properties. du.ac.inthe-scientist.com Furthermore, understanding the interaction of this compound with enzymes involved in nucleoside metabolism could lead to the development of novel enzymatic assays or biocatalytic processes. rsc.orgd-nb.info

Synergistic Integration of Cutting-Edge Experimental and Computational Methodologies for Predictive Research

The advancement of research on "Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-" will be significantly accelerated by the synergistic integration of state-of-the-art experimental and computational techniques. This integrated approach allows for a more rational and predictive research process, saving time and resources.

Computational modeling and molecular simulations will play a pivotal role in predicting the structural and dynamic properties of this analog and its complexes with biological macromolecules. nih.govsissa.itnih.gov Molecular docking studies can predict the binding modes of the compound with potential protein targets, helping to prioritize experimental screening efforts. nih.gov Molecular dynamics simulations can provide insights into the conformational preferences of the modified nucleoside and how it influences the structure and flexibility of nucleic acids when incorporated. nih.govsissa.it For instance, computational studies on 2'-O-methylated RNA have shown that this modification alters the secondary structural ensemble of RNA. biorxiv.orgresearchgate.netoup.com

These computational predictions can then be validated and refined through a variety of experimental techniques . High-resolution structural biology methods, such as X-ray crystallography and cryo-electron microscopy, can provide detailed atomic-level pictures of the compound bound to its targets. Biophysical techniques, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to quantitatively measure binding affinities and thermodynamics.

By creating a feedback loop between computational modeling and experimental validation, researchers can accelerate the design-build-test-learn cycle. This integrated approach will be essential for unlocking the full potential of "Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-" in various scientific and therapeutic areas.

Table 3: Compound Names Mentioned

Compound Name
Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-
2'-O-methyl guanosine
2-aminoadenosine
3'-amino-3'-deoxyadenosine
Adenosine

Q & A

Q. What are the key synthetic strategies for preparing 3'-amino-3'-deoxy-2'-O-methyladenosine?

  • Methodological Answer : Synthesis involves multi-step protection/deprotection strategies. For example:
  • Step 1 : Protect the 3' and 5' hydroxyl groups of adenosine using cyclic disiloxanes (e.g., 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane) to achieve regioselective modification .
  • Step 2 : Introduce the 2'-O-methyl group via alkylation or Mitsunobu reactions using methylating agents (e.g., methyl iodide) .
  • Step 3 : Enzymatic incorporation of the 3'-amino group using CCA-adding enzymes and modified triphosphates .
  • Challenges : Avoid β-configuration byproducts during allylation; confirm stereochemistry via NOESY NMR .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Assign sugar puckering (C2'-endo vs. C3'-endo) and verify 2'-O-methylation via 1H^1H-1H^1H NOE correlations (e.g., H-1′/H-2′ interactions) .
  • X-ray Crystallography : Resolve the 3'-amino group orientation and hydrogen-bonding patterns in ribosomal or tRNA complexes .
  • Mass Spectrometry : Confirm molecular weight and phosphorylation status using MALDI-TOF or ESI-MS .

Q. How does 2'-O-methylation influence RNA duplex stability compared to other sugar modifications?

  • Methodological Answer :
  • Thermal Denaturation (TmT_m) Studies : Compare melting temperatures of RNA duplexes with 2'-O-methyl, 2'-deoxy, or 2'-fluoro modifications. 2'-O-methyl enhances TmT_m by ~2–4°C due to increased hydrophobic stacking and reduced hydration .
  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., RNA-OL3) to model sugar pucker preferences (e.g., 2'-O-methyl favors C3'-endo) and base-pairing dynamics .

Advanced Research Questions

Q. How can cryo-EM and molecular dynamics resolve structural perturbations caused by 2'-O-methyl modifications in ribosomal RNA?

  • Methodological Answer :
  • Cryo-EM Workflow :

Sample Preparation : Incorporate 2'-O-methyl adenosine into pre-ribosomal particles via in vitro transcription or enzymatic methods .

Data Collection : Acquire cryo-EM maps at 3–4 Å resolution.

Model Refinement : Use ChimeraX to modify torsion angles of the 2'-O-methyl group and avoid clashes .

  • Scoring Metrics :
ParameterDescription
Sc_MapValElectron density fit of the methyl group in the original model
SC_FallOffRatio of density before/after bond elongation (identifies overfitting)

Q. What role does the 3'-amino group play in tRNA acylation and ribosome function?

  • Methodological Answer :
  • Enzymatic Acylation :

Remove the 3'-OH from tRNA using snake venom phosphodiesterase.

Incorporate 3'-amino-3'-deoxyadenosine via CCA-adding enzyme and ATP analogs .

Acylate the tRNA with amino acids using aminoacyl-tRNA synthetases (yield: 35–50%) .

  • Functional Impact : The 3'-amino group disrupts canonical 3'-OH interactions, enabling studies of peptidyl transferase center dynamics .

Q. How do 2'-O-methyl modifications enhance siRNA stability and targeting in RNAi therapies?

  • Methodological Answer :
  • Design Principles :
  • Sense/Antisense Strands : Use 2'-O-methyl on passenger strands to reduce off-target effects; retain 2'-fluoro on guide strands for RISC compatibility .
  • Phosphorothioate Linkages : Improve nuclease resistance without compromising RNAi activity .
  • In Vivo Validation :
  • GalNAc Conjugation : Attach 2'-O-methyl-modified siRNA to liver-targeting ligands (e.g., triantennary GalNAc) via C3-amine linkers .
  • Dose-Response : EC50_{50} values typically <1 nM in rodent models for targets like ANGPLT3 .

Data Contradictions and Resolution

Q. Why do conflicting reports exist on the stabilizing effects of 2'-O-methyl modifications in RNA duplexes?

  • Resolution :
  • Context Dependency : Stabilization is sequence- and environment-dependent. For example:
  • At Low pH : 2'-O-methyl enhances Hoogsteen base-pairing in poly(A) duplexes .
  • In Mg2+^{2+}-Rich Buffers : Electrostatic screening reduces the stabilizing effect .
  • Methodological Variability : Differences in MD force fields (e.g., AMBER vs. CHARMM) or cryo-EM scoring thresholds can skew interpretations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.